molecular formula C9H12N2 B167725 N,N-Dimethyl-N'-phenylformamidine CAS No. 1783-25-1

N,N-Dimethyl-N'-phenylformamidine

Cat. No. B167725
CAS RN: 1783-25-1
M. Wt: 148.2 g/mol
InChI Key: SRPCLECGIYMIMN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-phenylformamidine is a chemical compound that is structurally related to various formamidine derivatives. These derivatives are characterized by a strong conjugation between the amino-N(1) and imino-N(2) nitrogen atoms, often resulting in a non-planar configuration with respect to the N(1)-C=N(2) plane . The compound and its derivatives are of interest due to their potential biological applications and their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of N,N-Dimethyl-N'-phenylformamidine and related compounds can be achieved through catalyzed dehydration reactions involving formic acid and aniline. Optimal conditions for this synthesis have been explored, resulting in a high yield, simple operation, and safety, suggesting potential for industrialized production . Additionally, derivatives of N,N-Dimethyl-N'-phenylformamidine, such as N,N'-diphenylformamidinate silver(I) dimers, have been synthesized and characterized, providing insights into the effects of substituents on the molecular structure and properties .

Molecular Structure Analysis

Crystallographic studies have been conducted on related compounds, such as N,N-dimethyl-N'-phenylsulphonylformamidine, revealing the equalization of CN bond lengths in the amidine fragment due to push-pull effects between substituents . The molecular structure of these compounds is influenced by the degree of π-electron delocalization on the NCN fragment .

Chemical Reactions Analysis

The chemical reactivity of N,N-Dimethyl-N'-phenylformamidine derivatives has been studied through their interactions with various biological targets. For instance, benzamide derivatives of formamidine compounds have been screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Moreover, the metabolic conversion of related pesticides has been analyzed, providing insights into the absorption, distribution, degradation, and excretion of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-N'-phenylformamidine derivatives have been investigated through various analytical techniques. Proton NMR has been used to identify metabolites of N,N-dimethylformamide, a structurally related compound . The ultraviolet spectrum of some derivatives has been reported, discussing the influence of substituents on the absorption values . Additionally, retention indices and basicity of ortho-substituted derivatives have been studied, revealing the effects of substituents on these properties .

Scientific Research Applications

Ultraviolet Spectrum Analysis

The influence of substituents on the ultraviolet spectrum of N,N-Dimethyl-N'-phenylformamidine (DMPF) derivatives has been studied. These molecules are characterized by strong conjugation between the amino-N(1) and imino(2) nitrogen atoms, with the phenyl ring adopting a non-planar configuration. This work provides insights into how the substituents on the aromatic ring affect the absorption values in the UV spectrum (Vaes & Zeegers-Huyskens, 1975).

Solvent Effects in NMR Studies

Research on solvent-induced 13C NMR chemical shifts of N1,N1-dimethyl-N2-phenylformamidine reveals correlations with the acceptor number of solvents. This study also explores the effect of solvents on the rotational barrier around the C-N1 bond and provides insights into the behavior of formamidine in different solvent environments (Wawer, 1989).

Applications in Dichlorophosphoranides

N,N-Dimethyl-N'-phenylformamidine derivatives have been utilized in the isolation of dichlorophosphoranides. This research demonstrates the ability of these compounds to function in complex chemical reactions, contributing to the field of heteroatom chemistry (Marchenko et al., 2020).

Mass Spectrometry Studies

The mass spectrum of N,N-Dimethyl-N'-phenylformamidine has been extensively studied, revealing significant insights into the fragmentation reactions. These studies contribute to understanding the mass spectrometry behavior of formamidines and the effects of different substituents (Grützmacher & Kuschel, 1970).

Synthesis and Characterization in Inorganic Chemistry

Research has been conducted on the synthesis and characterization of functionalized N,N'-diphenylformamidinate silver(I) dimers, exploring their solution and solid-state properties. This research contributes to inorganic chemistry by providing a deeper understanding of these complex compounds (Archibald et al., 1999).

Safety And Hazards

“N,N-Dimethyl-N’-phenylformamidine” is classified under GHS07 for safety. The hazard statement is H302. Precautionary statements include P264-P270-P301+P312-P330-P501 . It’s recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

N,N-dimethyl-N'-phenylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2/c1-11(2)8-10-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPCLECGIYMIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031043, DTXSID10862752, DTXSID601270024
Record name N'-Phenyl-N,N-dimethylformamidine
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Record name N,N-Dimethyl-N'-phenylmethanimidamide
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Record name (Z)-N,N-Dimethyl-N′-phenylmethanimidamide
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-N'-phenylformamidine

CAS RN

1783-25-1, 74431-53-1
Record name N,N-Dimethyl-N′-phenylmethanimidamide
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Record name Formamidine, N,N-dimethyl-N'-phenyl-
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Record name N,N-Dimethyl-N'-phenylformamidine
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Record name N'-Phenyl-N,N-dimethylformamidine
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Record name (Z)-N,N-Dimethyl-N′-phenylmethanimidamide
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Record name N,N-dimethyl-N'-phenylformamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
AF Foubert, PL Huyskens - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
The dipole moments µ b of N,N-dimethyl-N′-phenylformamidine and its 4-methylphenyl and 4-chorophenyl derivatives and the dipole moments µ ab of some 20 complexes of these …
Number of citations: 5 cdnsciencepub.com
I Wawer - Magnetic resonance in chemistry, 1989 - Wiley Online Library
Solvent‐induced 13 C NMR chemical shifts of N 1 ,N 1 ‐dimethyl‐N 2 ‐phenylformamidine can be correlated with the acceptor number of solvents, AN, and also with the π* and α …
J Vaes, T Zeegers-Huyskens - Spectroscopy Letters, 1975 - Taylor & Francis
The influence of the substituent on the ultraviolet spectrum of benzene derivaties has been extensively examined but the ultraviolet spectrum of phenylformidine derivatives has not yet …
Number of citations: 1 www.tandfonline.com
D Joel, P Müller, R Ahl - Die Angewandte Makromolekulare …, 1992 - Wiley Online Library
Solutions of phenylisocyanate (I) in DMF were stored at different temperatures in the presence of both polyurethane catalysts and 1,3‐diphenylurea (II). The reaction products were …
Number of citations: 13 onlinelibrary.wiley.com
J Perregaard, I Thomsen… - Bulletin des Sociétés …, 1977 - Wiley Online Library
By heating carboxamides with O,O‐diethyl dithiophosphoric acid, 1, at 110‐125 C the corresponding thiocarboxamides and/or ethyl dithiocarboxylates were formed. ortho‐Substituted N…
Number of citations: 48 onlinelibrary.wiley.com
A Marchenko, G Koidan, A Hurieva, E Rusanov… - Heteroatom …, 2020 - hindawi.com
Dichlorophosphoranides featuring N,N-dimethyl-N′-arylformamidine substituents were isolated as individual compounds. Dichlorophosphoranide 9 was prepared by the …
Number of citations: 8 www.hindawi.com
SN Khar'kov, VP Kabanov, LP Grechushnikova - Polymer Science USSR, 1974 - Elsevier
The secondary reactions accompanying the synthesis of aromatic polyamides (PA) and polyhydrazides (PH) during their polycondensation from diamines and acid dihalides in amide …
Number of citations: 3 www.sciencedirect.com
CWG Fishwick, RC Gupta, RC Storr - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The isolation of acridines from reaction of benzyne with the imines, N-benzylideneaniline and N-benzylidene-4-chlproaniline, and the amidines, N,N-dimethyl-N′-phenylformamidine …
Number of citations: 23 pubs.rsc.org
DE Horning, JM Muchowski - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
A description of the conditions which favor the formation of the acid chloride – dimethyl formamide complex is given. The utility of the complex is illustrated by its application to the …
Number of citations: 33 cdnsciencepub.com
E Dyer, TE Majewski, TJ Nycz… - Journal of Heterocyclic …, 1972 - Wiley Online Library
'Ihe products of the reactions of aryl isocyanates with N, N-disubstituted formamides or N, N, N'-trisubstituted formamidines include hexahydrotriazines and pentazaspirodecanetetraones…
Number of citations: 9 onlinelibrary.wiley.com

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